molecular formula C24H29NO6 B15156287 1-Benzyl 5-tert-Butyl (S)-2-(Cbz-amino)pentanedioate

1-Benzyl 5-tert-Butyl (S)-2-(Cbz-amino)pentanedioate

Cat. No.: B15156287
M. Wt: 427.5 g/mol
InChI Key: JSNCYMFDUMFUFW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-O-benzyl 5-O-tert-butyl 2-(phenylmethoxycarbonylamino)pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO6/c1-24(2,3)31-21(26)15-14-20(22(27)29-16-18-10-6-4-7-11-18)25-23(28)30-17-19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNCYMFDUMFUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl 5-tert-butyl 2-{[(benzyloxy)carbonyl]amino}pentanedioate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the pentanedioate backbone: The protected amino acid is then coupled with a benzyl and tert-butyl group to form the desired pentanedioate structure.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

1-benzyl 5-tert-butyl 2-{[(benzyloxy)carbonyl]amino}pentanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

The compound 1-Benzyl 5-tert-butyl (S)-2-(Cbz-amino)pentanedioate, also known as (S)-1-Benzyl 5-tert-butyl 2-(((benzyloxy)carbonyl)amino)pentanedioate, is a chemical compound with potential applications in pharmaceutical chemistry .

Chemical Information

  • Formula: C24H29NO6C_{24}H_{29}NO_6
  • Molecular Weight: 427.5 g/mol
  • Synonyms: Z-Glu(otbu)-obzl
  • IUPAC Name: 1-O-benzyl 5-O-tert-butyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate
  • CAS Number: 3967-18-8
  • PubChem CID: 53230051

Applications in Scientific Research

This compound is relevant in the synthesis of pharmaceutically active compounds containing an (iS)-2-aminoglutarimide moiety . Amino acids and their derivatives, including this compound, are used as ergogenic supplements and influence the secretion of anabolic hormones .

Synthesis of Pharmaceutical Compounds

This compound can be employed in the creation of pharmaceutically active substances, such as (S)-3-(4-((4-(morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione .

Protecting Group Chemistry

The benzyloxycarbonyl (Cbz) group is utilized for amino group protection in various chemical syntheses . The tert-butyl ester is also a common protecting group in peptide synthesis .

  • Dual Protection: This compound contains both benzyl and tert-butyl groups, which can be used for dual protection of amino functions, offering flexibility in synthetic strategies .
  • Selective Derivatization: The Cbz group can be utilized in stepwise alkylation/acylation reactions, allowing for discrimination between amino functions .
  • Dehydroamino Acids: N-protected serine and threonine esters, including Boc-protected species, react with Boc2OBoc_2O/DMAP to yield N,N-diprotected dehydroamino acid esters .

Additional Information

  • Cold Chain Transportation: This compound requires cold-chain transportation .
  • Related Compounds: 5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride, an amino acid derivative, is also commercially available .

Mechanism of Action

The mechanism of action of 1-benzyl 5-tert-butyl 2-{[(benzyloxy)carbonyl]amino}pentanedioate involves its interaction with specific molecular targets. The benzyloxycarbonyl-protected amino group can be deprotected under certain conditions, allowing the compound to interact with enzymes or receptors. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Physical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Ester Group (Position 5) Protecting Group (Amino) CAS No.
Target Compound C₂₄H₂₉NO₆ 427.49 tert-Butyl Cbz (Benzyloxycarbonyl) 3967-18-8
(S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate C₁₈H₂₅NO₆ 351.40 Methyl Boc (tert-butoxycarbonyl) 132245-78-4
(S)-1-Benzyl 5-tert-butyl 2-aminopentanedioate hydrochloride C₁₆H₂₄ClNO₄ 329.82 tert-Butyl None (Free amine as HCl salt) 98102-32-0

Key Observations :

  • Ester Group Impact : The tert-butyl ester (Target) enhances steric protection compared to the methyl ester in the analog from . This reduces hydrolysis rates under basic conditions, favoring stepwise deprotection strategies .
  • Amino Protection: The Cbz group (Target) contrasts with the Boc (tert-butoxycarbonyl) group in . Cbz is stable under acidic conditions but cleavable via hydrogenolysis, whereas Boc requires strong acids like TFA .
  • Hydrochloride Salt Form : The compound in lacks protecting groups, making it reactive but unsuitable for multi-step syntheses requiring selective deprotection .

Target Compound Utility :

  • Ideal for solid-phase peptide synthesis (SPPS) due to orthogonal protection (Cbz and tert-butyl), enabling sequential deprotection .
  • The bulky tert-butyl group minimizes side reactions during amino acid activation .

Biological Activity

1-Benzyl 5-tert-Butyl (S)-2-(Cbz-amino)pentanedioate, a synthetic organic compound, is derived from glutamic acid and features a benzyloxycarbonyl (Cbz) protecting group. This compound is notable for its potential applications in peptide synthesis and drug discovery, particularly due to its structural characteristics that may influence biological activity.

Chemical Structure and Properties

  • Molecular Formula : C24H29NO6
  • Molecular Weight : Approximately 427.5 g/mol
  • Structural Features : The compound includes a Cbz protecting group which is critical in peptide synthesis for protecting amino groups during reactions.

Biological Activity Overview

While specific data on the biological activity of this compound is limited, studies on related compounds suggest several potential activities:

  • Neurotransmitter Functions : Given its derivation from glutamic acid, it may interact with neurotransmitter systems, potentially influencing synaptic transmission and plasticity.
  • Antibiotic Efficacy : Compounds with similar structures have been explored for enhancing the efficacy of antibiotics, indicating a possible role in antimicrobial activity.
  • Cellular Interaction : The compound may exhibit interactions with enzymes or receptors involved in metabolic pathways, warranting further pharmacological investigations.

Case Studies and Related Compounds

  • Peptide Synthesis Applications :
    • The Cbz group allows for selective protection during peptide synthesis, facilitating the construction of complex peptides. This has been demonstrated in studies where similar compounds were utilized to synthesize peptide antibiotics targeting Mycobacterium tuberculosis .
  • Interaction Studies :
    • Compounds analogous to this compound have shown reactivity with metabolic enzymes, suggesting that this compound could also participate in significant biochemical interactions .
  • Therapeutic Potential :
    • Research into related derivatives indicates potential therapeutic applications in modulating diseases linked to neurotransmitter dysfunctions and antibiotic resistance mechanisms .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaUnique Features
(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochlorideCHClNOLacks benzyloxycarbonyl protection
Z-Glu(OMe)-OtBuCHONContains methoxy instead of benzyl group
Z-Glu(otbu)-obzlCHNOSimilar protective groups but different substitution patterns

The uniqueness of this compound lies in its specific combination of protective groups and substituents, allowing for selective reactivity in peptide synthesis .

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